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Compound of Interest

Compound Name:
Methyl 4-(bromomethyl)-2-

methoxybenzoate

Cat. No.: B1366345 Get Quote

Introduction: The Synthetic Utility of a Versatile
Building Block
Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No. 74733-27-0) is a highly

functionalized aromatic compound that has emerged as a crucial intermediate in organic

synthesis.[1][2] Its value lies in the strategic placement of three key functional groups: a

reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester. The

primary reactive site, the bromomethyl group, is an excellent electrophile, making the entire

molecule a powerful alkylating agent for a wide array of nucleophiles.[3] This reactivity profile

allows for its use as a foundational building block in the synthesis of more complex molecules,

particularly in the development of novel drug candidates and agrochemicals.[1][4]

This guide provides an in-depth exploration of the key downstream reactions of Methyl 4-
(bromomethyl)-2-methoxybenzoate, focusing on the underlying mechanisms, practical

experimental protocols, and the characterization of the resulting products.

Table 1: Physicochemical Properties of Methyl 4-(bromomethyl)-2-methoxybenzoate[2]
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Property Value

CAS Number 74733-27-0

Molecular Formula C₁₀H₁₁BrO₃

Molecular Weight 259.10 g/mol

Appearance White to off-white solid

Storage Store under inert gas at 2-8°C

Core Reactivity: The SN2 Pathway
The synthetic utility of Methyl 4-(bromomethyl)-2-methoxybenzoate is dominated by its

participation in bimolecular nucleophilic substitution (Sₙ2) reactions. The benzylic carbon is

highly susceptible to attack by nucleophiles due to the good leaving group potential of the

bromide ion and the stabilization of the transition state by the adjacent benzene ring.

The general mechanism involves the backside attack of a nucleophile (Nu⁻) on the carbon

atom bearing the bromine. This concerted step results in the inversion of stereochemistry

(though not relevant here due to the achiral nature of the substrate) and the displacement of

the bromide ion, forming a new carbon-nucleophile bond.

Methyl 4-(bromomethyl)-2-methoxybenzoate

[Nu---CH₂(Ar)---Br]⁻

Nu⁻ Backside Attack

Product
(Methyl 4-((Nu)methyl)-2-methoxybenzoate)

Br⁻Leaving Group Departs

Click to download full resolution via product page

Caption: Generalized SN2 reaction pathway.

This versatile Sₙ2 reactivity allows for the facile introduction of oxygen, nitrogen, sulfur, and

carbon-based functional groups, making it an indispensable tool for molecular elaboration.
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Key Downstream Transformations & Protocols
O-Alkylation: Williamson Ether Synthesis
The reaction with alkoxides or phenoxides, known as the Williamson ether synthesis, is a

classic and reliable method for forming ether linkages.[5] This reaction is fundamental in

modifying phenols or alcohols to introduce the 4-(methoxycarbonyl)-3-methoxybenzyl moiety.

Causality Behind Experimental Choices:

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate

(Cs₂CO₃) is used to deprotonate the phenol or alcohol, generating the nucleophilic

alkoxide/phenoxide in situ. K₂CO₃ is often preferred for its low cost and ease of removal

(filtration), while Cs₂CO₃ can accelerate the reaction due to the higher solubility of its salts.

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile

(MeCN) is ideal. These solvents effectively solvate the cation (K⁺ or Cs⁺) without strongly

solvating the nucleophile, thereby enhancing its reactivity. They also readily dissolve the

reactants.

Protocol: Synthesis of Methyl 2-methoxy-4-(phenoxymethyl)benzoate

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere

(Nitrogen or Argon), add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and 30 mL of

anhydrous DMF.

Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add a

solution of Methyl 4-(bromomethyl)-2-methoxybenzoate (1.05 eq.) in 10 mL of anhydrous

DMF dropwise over 10 minutes.

Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting

with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting bromide

(visualized with a UV lamp and/or permanganate stain) indicates completion.

Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. A

white precipitate should form. Stir for 30 minutes.
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Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly

with water (3 x 30 mL) and then with a small amount of cold hexanes (2 x 10 mL) to remove

non-polar impurities.

Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol/water

to afford the pure product.

N-Alkylation: Synthesis of Secondary and Tertiary
Amines
N-alkylation is a critical transformation in medicinal chemistry for the synthesis of various

amine-containing bioactive molecules.[6] Both primary and secondary amines can serve as

effective nucleophiles to displace the benzylic bromide.

Causality Behind Experimental Choices:

Base: An excess of the amine substrate can often serve as both the nucleophile and the

base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic organic base like

triethylamine (TEA) or an inorganic base like K₂CO₃ can be used. This prevents the

formation of the ammonium bromide salt of the expensive amine substrate.

Solvent: Dichloromethane (DCM) or acetonitrile are common choices due to their inertness

and ability to dissolve a wide range of amines and the alkylating agent.

Protocol: Synthesis of Methyl 4-((diethylamino)methyl)-2-methoxybenzoate

Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 4-(bromomethyl)-2-
methoxybenzoate (1.0 eq.) in 20 mL of acetonitrile.

Addition of Nucleophile: Add potassium carbonate (2.0 eq.) followed by diethylamine (1.2

eq.).

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

Monitoring: Follow the reaction by TLC (e.g., 5% methanol in DCM) until the starting material

is consumed.
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Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate

under reduced pressure.

Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium

bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Final Purification: Purify the residue by silica gel column chromatography to obtain the pure

tertiary amine.

S-Alkylation: Synthesis of Thioethers
The reaction with thiols or thiophenols provides a straightforward route to thioethers (sulfides).

The high nucleophilicity of sulfur makes this transformation particularly efficient.

Causality Behind Experimental Choices:

Base: Similar to O-alkylation, a base like K₂CO₃ is required to generate the highly

nucleophilic thiolate anion from the corresponding thiol.

Solvent: DMF or ethanol are suitable solvents. Ethanol can be advantageous as many

simple thiols and their sodium/potassium salts are soluble in it.

Protocol: Synthesis of Methyl 2-methoxy-4-((phenylthio)methyl)benzoate

Reaction Setup: To a solution of thiophenol (1.0 eq.) in 25 mL of ethanol, add potassium

carbonate (1.2 eq.). Stir the mixture at room temperature for 20 minutes.

Addition of Alkylating Agent: Add Methyl 4-(bromomethyl)-2-methoxybenzoate (1.0 eq.) to

the reaction mixture.

Reaction: Heat the reaction to 50°C and stir for 3 hours.

Work-up: Cool the mixture and remove the ethanol under reduced pressure. Partition the

residue between ethyl acetate (50 mL) and water (30 mL).

Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO₄,

and concentrate in vacuo.
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Purification: The crude product can be purified by column chromatography on silica gel

(eluting with a gradient of ethyl acetate in hexanes) to yield the pure thioether.

C-Alkylation: Malonic Ester Synthesis
For the formation of new carbon-carbon bonds, enolates derived from active methylene

compounds like diethyl malonate are excellent nucleophiles.[7] This reaction is a key step in

synthesizing substituted propanoic acid derivatives after subsequent hydrolysis and

decarboxylation.[7]

Causality Behind Experimental Choices:

Base: A strong base is required to deprotonate the α-carbon of diethyl malonate. Sodium

ethoxide (NaOEt) in ethanol is the classic choice, as it generates the desired enolate without

introducing competing nucleophiles (ethoxide is the conjugate base of the solvent).[7]

Solvent: Anhydrous ethanol is the solvent of choice, as it readily dissolves the sodium

ethoxide and the malonate ester.

Protocol: Synthesis of Diethyl 2-((4-(methoxycarbonyl)-3-methoxybenzyl))malonate

Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser

and nitrogen inlet, dissolve sodium ethoxide (1.05 eq.) in 40 mL of anhydrous ethanol. To this

solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to

ensure complete enolate formation.[7]

Alkylation: Add a solution of Methyl 4-(bromomethyl)-2-methoxybenzoate (1.0 eq.) in 15

mL of anhydrous ethanol dropwise to the enolate solution.

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

Monitoring: Monitor the reaction by TLC.

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced

pressure. Dissolve the residue in 50 mL of diethyl ether and 50 mL of water.

Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25

mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude oil by vacuum distillation or silica gel chromatography to yield

the pure alkylated malonate.

Summary of Downstream Products
The following table summarizes the typical products obtained from the reaction of Methyl 4-
(bromomethyl)-2-methoxybenzoate with various classes of nucleophiles.

Table 2: Representative Products from Nucleophilic Substitution

Nucleophile Class
Example
Nucleophile

Product Structure Product Name

Oxygen Phenol

Methyl 2-methoxy-4-

(phenoxymethyl)benz

oate

Nitrogen Diethylamine

Methyl 4-

((diethylamino)methyl)

-2-methoxybenzoate

Sulfur Thiophenol

Methyl 2-methoxy-4-

((phenylthio)methyl)be

nzoate

Carbon Diethyl malonate

Diethyl 2-((4-

(methoxycarbonyl)-3-

methoxybenzyl))malo

nate

Experimental Workflow Overview
The general workflow for utilizing Methyl 4-(bromomethyl)-2-methoxybenzoate as an

alkylating agent is consistent across most nucleophile classes, involving reaction setup,

monitoring, workup, and purification.
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Caption: A typical experimental workflow.
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Safety and Handling
Methyl 4-(bromomethyl)-2-methoxybenzoate is classified as harmful if swallowed, causes

skin and serious eye irritation, and may cause respiratory irritation.[2] Like many benzylic

bromides, it is a lachrymator. All manipulations should be performed in a well-ventilated fume

hood while wearing appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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